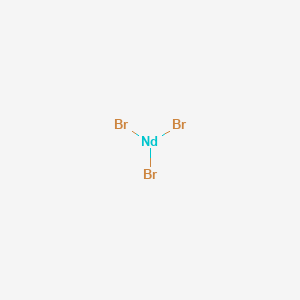
Neodymium bromide
Übersicht
Beschreibung
Neodymium bromide is an inorganic compound of neodymium and bromide . It is the main bromide of neodymium . The compound is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum .
Synthesis Analysis
Neodymium bromide can be synthesized by the reaction of neodymium with bromine . Another method involves the sintering brominating of neodymium oxide (Nd2O3) with ammonium bromide (NH4Br). The influence of various synthesis parameters such as temperature, contact time, and stoichiometry on the reaction yield has been studied and optimized .
Chemical Reactions Analysis
The direct reaction of neodymium with bromine can create neodymium (III) bromide . In the presence of carbon, neodymium (III) oxide reacts with carbon tetrabromide to produce neodymium (III) bromide .
Physical And Chemical Properties Analysis
Neodymium bromide is a dark green solid . It is highly reactive in air and quickly tarnishes in the presence of air . The compound is extremely hygroscopic .
Wissenschaftliche Forschungsanwendungen
Agriculture: Enhancing Plant Growth
Neodymium has been studied for its potential to stimulate plant growth and nutrient concentration. In hydroponics, Nd has shown to significantly increase the content of essential nutrients like nitrogen (N), phosphorus (P), and potassium (K) in plants such as sugarcane, leading to enhanced growth and metabolism .
Environmental Studies: Tracking Pollution
The presence of Neodymium in the environment, due to industrial use, has raised concerns about its ecological impact. Research has focused on understanding the accumulation and effects of Nd on plant systems, such as rice seedlings, to assess its potential threat to ecological balance .
Material Science: Developing New Materials
Neodymium tribromide is used in material science for the synthesis of new materials. Its unique properties are leveraged to create compounds with specific characteristics for various industrial applications .
Medical Research: Healthcare Applications
Nd magnets, which are made from an alloy that includes Neodymium, have found applications in healthcare. They are used in various diagnostic devices and as therapeutic tools, with ongoing research into their effects on health .
Bioavailability Studies: Interaction with Organisms
Studies have explored the bioavailability and toxicity of Neodymium for organisms grown in soil and water. These investigations help understand how Nd interacts with biological systems and its potential phytotoxicity .
Technology: Enhancing Electronic Devices
Neodymium is crucial in the production of strong permanent magnets used in various technological devices. These magnets are found in hard disk drives, smartphones, and other electronic equipment, making Nd an essential component in modern technology .
Industrial Applications: Catalyst in Synthesis
In the industry, Neodymium tribromide serves as a catalyst for various chemical reactions. Its role in optimizing synthesis parameters is critical for producing materials with desired properties efficiently .
Optical Applications: Creating Specialized Glasses
Nd is used in the glass industry to produce specialized glasses with unique optical properties. These glasses are used in various applications, including protective goggles and sunglasses .
Safety and Hazards
Neodymium bromide is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Zukünftige Richtungen
The demand for Neodymium bromide is projected to grow in the future . Technological advancements have led to the development of innovative Neodymium bromide solutions, meeting diverse consumer needs across industries . Government initiatives promoting eco-friendly alternatives further contribute to the market’s growth trajectory . Ongoing investments in research and development are expected to drive continuous improvement in Neodymium bromide offerings, enhancing their performance and efficiency .
Wirkmechanismus
Target of Action
Instead, it interacts with other chemical substances in its environment .
Mode of Action
Neodymium bromide can be obtained via the reduction of neodymium(III) bromide with neodymium in a vacuum at 800 to 900 °C . The compound is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum .
Biochemical Pathways
It can react with other substances in its environment, leading to various chemical reactions .
Pharmacokinetics
Its hygroscopic nature suggests that it would readily absorb moisture if exposed to a humid environment .
Result of Action
In air or on contact with water, Neodymium bromide converts to hydrates by absorbing moisture, but these are unstable and more or less rapidly transform into oxybromides with the evolution of hydrogen .
Action Environment
The action of Neodymium bromide is highly dependent on its environment. It is extremely hygroscopic and can only be stored and handled under carefully dried inert gas or under a high vacuum . In air or on contact with water, it rapidly absorbs moisture and transforms into unstable hydrates .
Eigenschaften
IUPAC Name |
tribromoneodymium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Nd/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWLQVSRPJHLEY-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Br[Nd](Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NdBr3, Br3Nd | |
| Record name | Neodymium(III) bromide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Neodymium(III)_bromide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4065527 | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light green hygroscopic beads; [Sigma-Aldrich MSDS] | |
| Record name | Neodymium(III) bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21226 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Neodymium bromide | |
CAS RN |
13536-80-6 | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13536-80-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013536806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neodymium bromide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158924 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Neodymium bromide (NdBr3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4065527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Neodymium tribromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.528 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the structure of Neodymium tribromide and what are some of its key physical properties?
A1: Neodymium tribromide (NdBr3) is a lanthanide halide with a molecular weight of 383.54 g/mol []. Gas-phase electron diffraction studies have revealed that the molecule adopts a pyramidal structure []. While its exact thermodynamic properties are not extensively discussed in the provided abstracts, studies indicate that Neodymium tribromide exhibits a low vapor pressure below 948 K [].
Q2: How does Neodymium tribromide behave thermally, and what are the implications for its applications?
A2: Neodymium tribromide undergoes thermal decomposition at elevated temperatures. Studies using total pressure measurements have helped determine the thermodynamical data associated with the decomposition of its ammonium complexes, such as (NH4)3NdBr6, (NH4)2NdBr5, and NH4Nd2Br7 []. This information is crucial for understanding its stability and potential applications in high-temperature processes. For instance, thermal decomposition kinetics of Neodymium bromide complexes with amino acids like glycine and alanine have been investigated [], hinting at potential applications in materials science.
Q3: What is the significance of solution calorimetry in understanding the thermochemistry of Neodymium tribromide?
A3: Solution calorimetry plays a crucial role in determining the standard enthalpies of formation for Neodymium tribromide and its ammonium complexes. By measuring the heat changes associated with their dissolution in 4N HBr (aq.), researchers have been able to derive these important thermodynamic values []. This data contributes to a more comprehensive understanding of the compound's stability and reactivity under various conditions.
Q4: Can Neodymium tribromide form complexes, and if so, what are their potential applications?
A4: Yes, Neodymium tribromide readily forms complexes with various ligands. For instance, it forms complexes with basic ligands, which have been studied for their catalytic activity in butadiene polymerization []. Furthermore, research has shown that Neodymium tribromide can form vapor complexes with Aluminum bromide, such as NdAl3Br12, at elevated temperatures []. This complex formation significantly impacts the apparent vapor pressure of Neodymium bromide, which is crucial information for processes involving its vapor phase.
Q5: Does Neodymium tribromide exhibit any interesting coordination chemistry with nitrogen and selenium-containing ligands?
A5: Research indicates that Neodymium tribromide can react with nitrogen and selenium-containing precursors under specific conditions. For instance, reacting Neodymium powder with Selenium, Sodium azide (NaN3), and Neodymium tribromide in a controlled environment yields Nd3N2SeBr []. This compound exhibits a complex crystal structure with fascinating features, including strands of highly condensed [NNd4]9+ tetrahedra. This example highlights the diverse coordination chemistry of Neodymium tribromide and its potential in synthesizing novel materials.
Q6: Are there any known applications of Neodymium tribromide in organic chemistry?
A6: Neodymium tribromide can react with dilithium hexa-1,5-diene-1,6-diamide to form novel neodymium complexes []. These complexes demonstrate the versatility of Neodymium tribromide in coordinating with organic ligands. The resulting complexes exhibit structural flexibility, with the hexa-1,5-diene-1,6-diamide ligand adopting either an enamide or an azaallyl-type binding mode. Such complexes might have potential applications in organic synthesis or catalysis.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



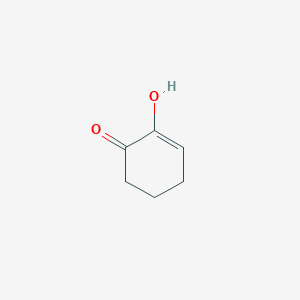

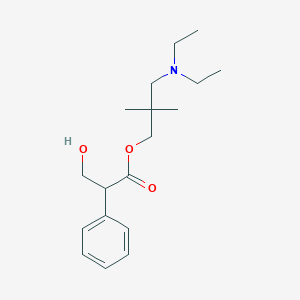
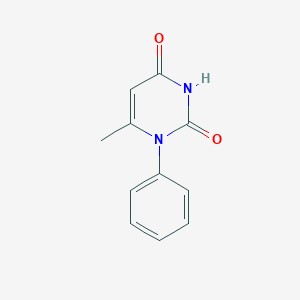
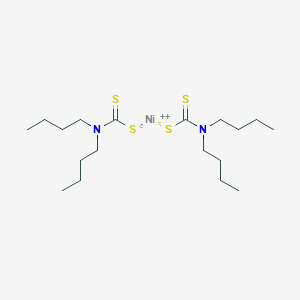
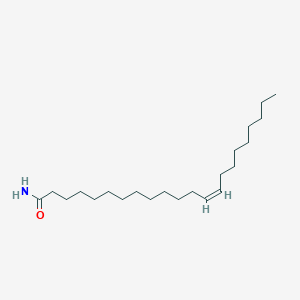

![1,7-Dioxaspiro[5.5]undecane](/img/structure/B86659.png)
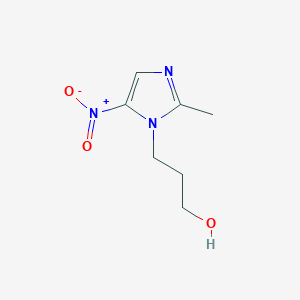
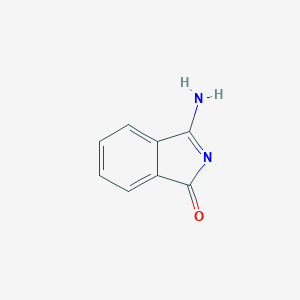

![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)
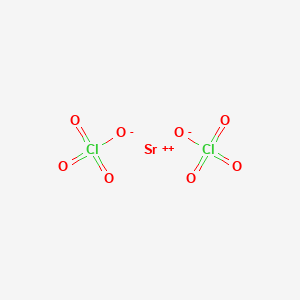
![2-(4-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B86669.png)